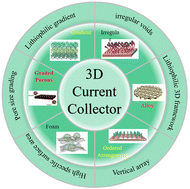Advances in research on the inhibitory effect of 3D current collector structures for lithium dendrites
Inorganic Chemistry Frontiers Pub Date: 2023-10-12 DOI: 10.1039/D3QI01290E
Abstract
Lithium is considered the “Holy Grail” of anode materials in lithium metal batteries owing to its extremely low electrochemical potential and high specific capacity. However, during the charging/discharging process, the uneven deposition of lithium can lead to the formation of lithium dendrites. The rapid growth of lithium dendrites can puncture the membrane and cause a short circuit, resulting in a safety hazard. In addition, some lithium dendrites break or fall off to form “dead lithium” during the long cycle, which reduces the coulombic efficiency (CE) of the battery. Lithium dendrites greatly affect the application of lithium metal batteries (LMBs). Three-dimensional (3D) current collectors with a high specific surface area and high porosity can regulate lithium-ion flux distribution, reduce the local current density, and guide the uniform deposition of lithium, which can effectively inhibit the growth of lithium dendrites. This review is devoted to summarizing the research progress on 3D current collector structures in recent years, focusing on the suppression of lithium dendrite growth by various 3D current collector structures, including ordered arrangement structures, irregular structures, gradient structures, graded porous structures, foam structures, and alloy frameworks. Considering the current research tendency, the challenges and prospects of various 3D current collector structures are discussed to provide a reference for the further development of advanced lithium metal anodes.


Recommended Literature
- [1] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [2] DNA-based routes to semiconducting nanomaterials
- [3] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [4] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [5] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [6] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [7] Back cover
- [8] Chronic ciguatoxin poisoning causes emotional and cognitive dysfunctions in rats
- [9] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [10] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 156289-80-4









